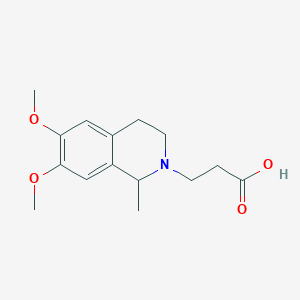
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid is a complex organic compound with a unique structure that includes an isoquinoline core
Preparation Methods
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions.
Propanoic Acid Addition: Attachment of the propanoic acid moiety to the isoquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogenation or metal hydrides.
Substitution: Halogenation or nitration reactions under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the cellular level.
Comparison with Similar Compounds
Compared to other isoquinoline derivatives, 3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinepropanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. Similar compounds include:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the propanoic acid group.
1-Methyl-3,4-dihydroisoquinoline: Does not have methoxy groups.
6,7-Dimethoxy-1-methylisoquinoline: Missing the dihydro and propanoic acid components.
Properties
CAS No. |
14317-59-0 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10-12-9-14(20-3)13(19-2)8-11(12)4-6-16(10)7-5-15(17)18/h8-10H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
LRHXWRLGGJRZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CCC(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















